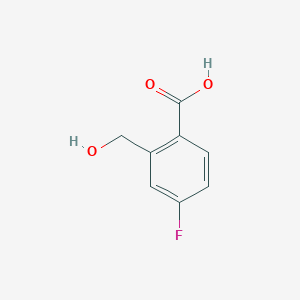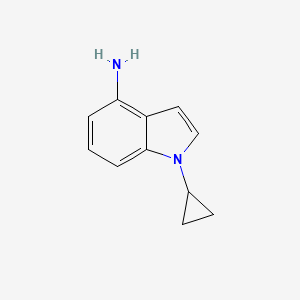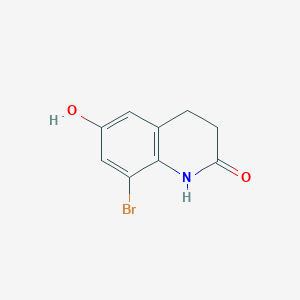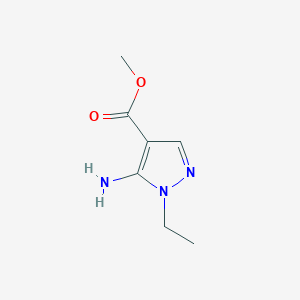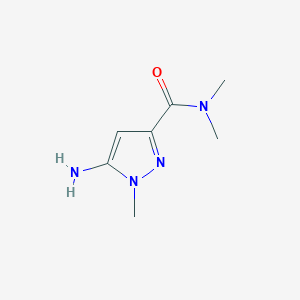
3-(Azepan-1-ylmethyl)-5-bromo-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azepan-1-ylmethyl)-5-bromo-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the indole ring and an azepane (a seven-membered nitrogen-containing ring) attached to the 3-position via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromoindole and azepane.
Formation of the Methylene Bridge: A common method involves the use of formaldehyde to form a methylene bridge between the azepane and the indole ring. This reaction is typically carried out in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is usually performed in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-ylmethyl)-5-bromo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Addition Reactions: The azepane ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a catalyst such as copper(I) iodide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted indoles depending on the nucleophile used.
Oxidation: Products include indole-2,3-dione derivatives.
Reduction: Products include indoline derivatives.
Scientific Research Applications
3-(Azepan-1-ylmethyl)-5-bromo-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the biological activity of indole derivatives, including their antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Material Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and the azepane ring can influence the binding affinity and selectivity of the compound towards its targets. The indole ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Azepan-1-ylmethyl)-1H-indole: Lacks the bromine atom at the 5-position.
3-(Azepan-1-ylmethyl)-5-nitro-1H-indole: Contains a nitro group instead of a bromine atom.
3-(Azepan-1-ylmethyl)-1H-indole-6-carbonitrile: Contains a cyano group at the 6-position.
3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole: Contains a fluorine atom at the 6-position.
Uniqueness
The presence of the bromine atom at the 5-position of the indole ring in 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and for studying the structure-activity relationships of indole derivatives.
Properties
IUPAC Name |
3-(azepan-1-ylmethyl)-5-bromo-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2/c16-13-5-6-15-14(9-13)12(10-17-15)11-18-7-3-1-2-4-8-18/h5-6,9-10,17H,1-4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWICOIPJMWULQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
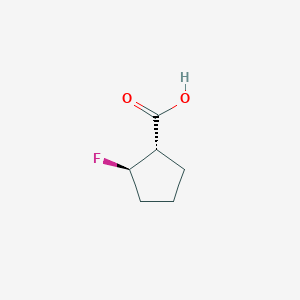
![[(1S,3R)-3-fluorocyclopentyl]methanol](/img/structure/B8013134.png)
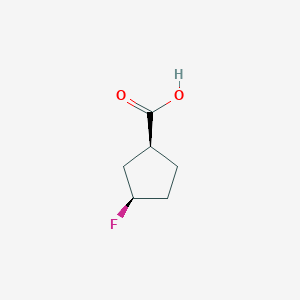
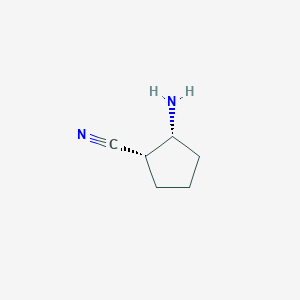
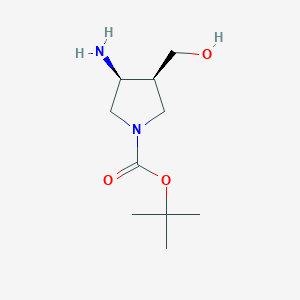
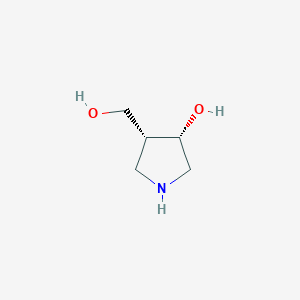
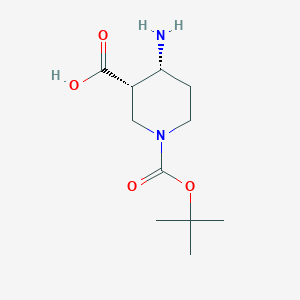

![3-Oxa-bicyclo[3.2.1]octan-8-ol](/img/structure/B8013190.png)
